![molecular formula C18H26N2O2S B7499308 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TPP is a sulfonylpyrazole derivative, which means it contains a pyrazole ring and a sulfonamide group. This compound has shown promising results in the fields of cancer research, inflammation, and neurodegenerative diseases, among others.
作用機序
The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is not fully understood. However, it is believed that 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole exerts its effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. Inflammation is reduced by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole protects neurons from oxidative stress and prevents cognitive impairment. 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has also been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to be non-toxic at therapeutic doses. However, there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
将来の方向性
There are several future directions for research on 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. In cancer research, more studies are needed to determine the optimal dose and administration route of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. Combination therapies with other anticancer agents should also be explored. In inflammation research, the potential of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole for treating chronic inflammatory diseases should be investigated. In neurodegenerative diseases, the neuroprotective effects of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be further studied. Finally, the development of more potent and selective derivatives of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be pursued.
Conclusion
In conclusion, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is a promising compound for scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it a valuable tool for researchers. The synthesis method is relatively simple, and the compound has good stability and low toxicity. While there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments, the future directions for research on this compound are numerous.
合成法
The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole involves the reaction of 2,4,6-tri(propan-2-yl)phenylhydrazine with p-toluenesulfonyl chloride in the presence of a base. The reaction yields 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole as a white solid. This method has been optimized to improve the yield and purity of the product.
科学的研究の応用
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been extensively studied for its potential applications in various research fields. In cancer research, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to radiation therapy. Inflammation is another area where 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has shown promise. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to protect neurons from oxidative stress and prevent cognitive impairment.
特性
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(21,22)20-9-7-8-19-20/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRLDJTYKPTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


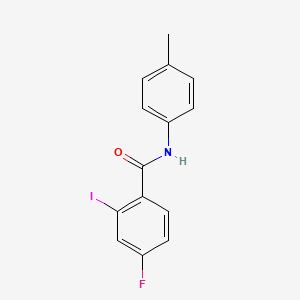

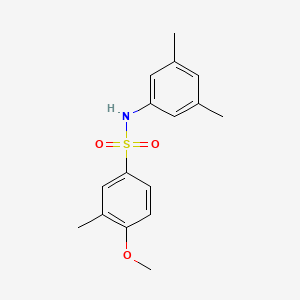
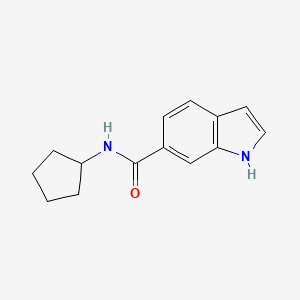
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
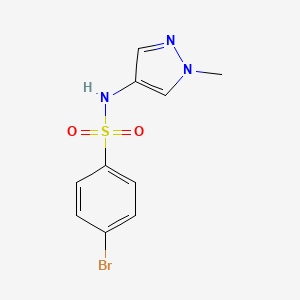
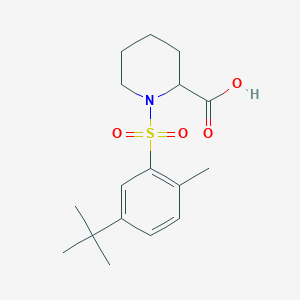

![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)



![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)